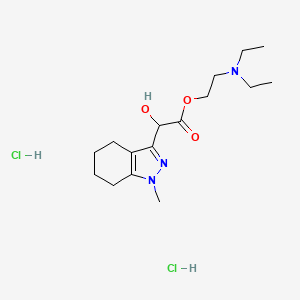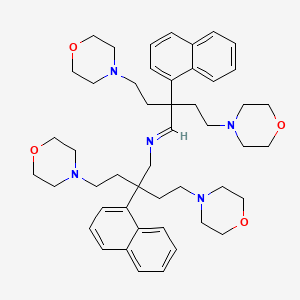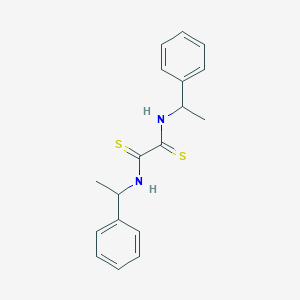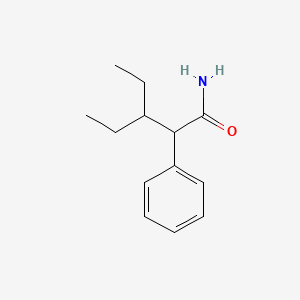
Benzenesulfonic acid, butyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, butyl- is an organosulfur compound that belongs to the class of aromatic sulfonic acids. It is characterized by the presence of a butyl group attached to the benzenesulfonic acid moiety. This compound is known for its strong acidic properties and is widely used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzenesulfonic acid, butyl- can be synthesized through the sulfonation of butylbenzene using concentrated sulfuric acid. The reaction typically involves heating butylbenzene under reflux with concentrated sulfuric acid for several hours. This process introduces the sulfonic acid group (-SO3H) into the aromatic ring of butylbenzene .
Industrial Production Methods: In industrial settings, the production of benzenesulfonic acid, butyl- often involves continuous sulfonation processes. One common method is the Monsanto process, which uses oleum (a solution of sulfur trioxide in sulfuric acid) to achieve sulfonation. This method allows for efficient and large-scale production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Benzenesulfonic acid, butyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the sulfonic acid group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sulfur trioxide and fuming sulfuric acid are often employed for sulfonation reactions.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and sulfonyl chlorides .
Applications De Recherche Scientifique
Benzenesulfonic acid, butyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of benzenesulfonic acid, butyl- involves its strong acidic properties, which allow it to act as a proton donor in various chemical reactions. The sulfonic acid group (-SO3H) is highly polar and can participate in hydrogen bonding and electrostatic interactions. These properties enable the compound to interact with molecular targets and pathways, facilitating reactions such as electrophilic aromatic substitution .
Comparaison Avec Des Composés Similaires
Benzenesulfonic acid: The simplest aromatic sulfonic acid, lacking the butyl group.
p-Toluenesulfonic acid: Contains a methyl group instead of a butyl group.
Sulfanilic acid: Aniline derivative with a sulfonic acid group.
Uniqueness: Benzenesulfonic acid, butyl- is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties. This structural variation can influence the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications where other sulfonic acids may not be as effective .
Propriétés
Numéro CAS |
31093-97-7 |
|---|---|
Formule moléculaire |
C10H14O3S |
Poids moléculaire |
214.28 g/mol |
Nom IUPAC |
2-butylbenzenesulfonic acid |
InChI |
InChI=1S/C10H14O3S/c1-2-3-6-9-7-4-5-8-10(9)14(11,12)13/h4-5,7-8H,2-3,6H2,1H3,(H,11,12,13) |
Clé InChI |
QFNSAOSWJSCHID-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=CC=C1S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


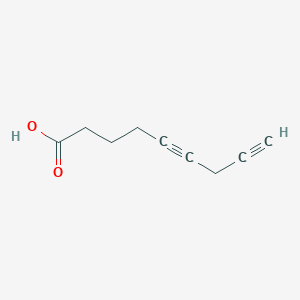

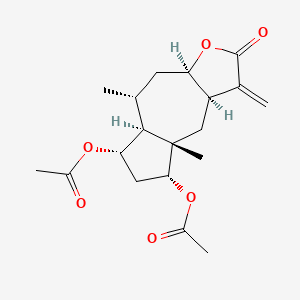
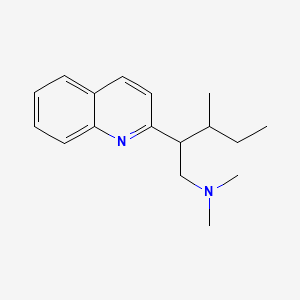
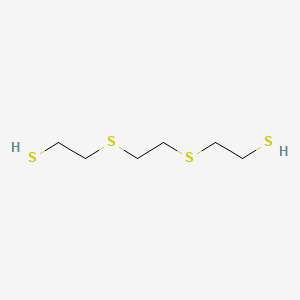
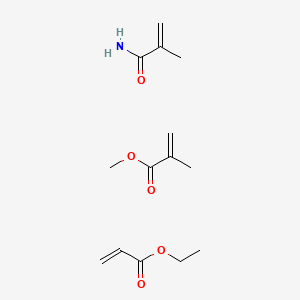
![4-[3-Chloro-4-(propan-2-yl)phenyl]-1-(morpholin-4-yl)butan-1-one](/img/structure/B14690077.png)
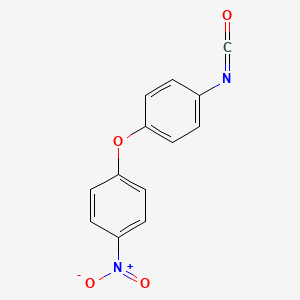
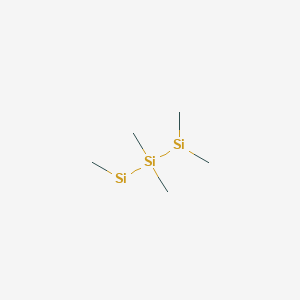
![nonacyclo[18.14.2.02,11.04,9.012,36.013,18.021,26.027,35.029,34]hexatriaconta-1(35),2,4,6,8,10,12(36),13,15,17,19,21,23,25,27,29,31,33-octadecaene](/img/structure/B14690099.png)
